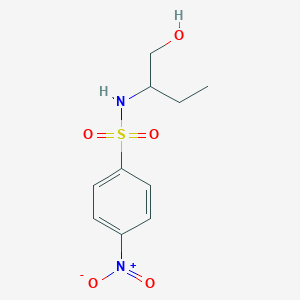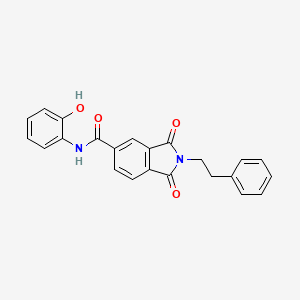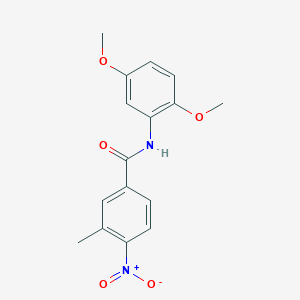
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C15H14N2O5 This compound is characterized by the presence of a benzamide core substituted with a 2,5-dimethoxyphenyl group and a 3-methyl-4-nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 4-position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The nitrated product is then reacted with 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, ensuring higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Reduction: N-(2,5-dimethoxyphenyl)-3-methyl-4-aminobenzamide.
Substitution: Products depend on the nucleophile used, such as N-(2,5-dimethoxyphenyl)-3-methyl-4-alkoxybenzamide.
科学研究应用
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy groups may enhance its binding affinity to specific targets.
相似化合物的比较
Similar Compounds
N-(2,5-dimethoxyphenyl)-4-nitrobenzamide: Lacks the methyl group at the 3-position.
N-(2,5-dimethoxyphenyl)-3-methylbenzamide: Lacks the nitro group at the 4-position.
N-(2,5-dimethoxyphenyl)-3-methyl-4-aminobenzamide: Contains an amino group instead of a nitro group.
Uniqueness
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C16H16N2O5 |
|---|---|
分子量 |
316.31 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O5/c1-10-8-11(4-6-14(10)18(20)21)16(19)17-13-9-12(22-2)5-7-15(13)23-3/h4-9H,1-3H3,(H,17,19) |
InChI 键 |
XEPFSWLLUMQNED-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-2-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11022342.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11022346.png)
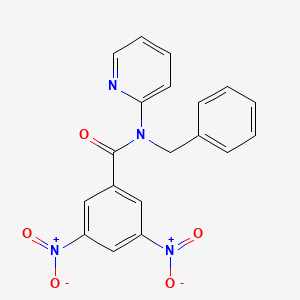
![N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B11022367.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11022371.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11022381.png)
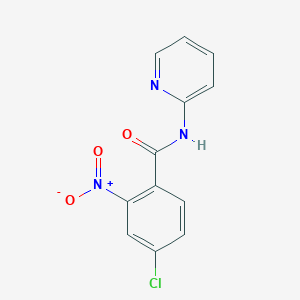

![N-(2-carbamoylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11022392.png)
![methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11022411.png)
![Methyl 3-nitro-5-[(4-sulfamoylphenyl)carbamoyl]benzoate](/img/structure/B11022412.png)
